molecular formula C37H38ClF2N3O4S B12337036 propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride

propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride

Cat. No.: B12337036
M. Wt: 694.2 g/mol
InChI Key: CJTZJGWSEMBJED-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C37H38ClF2N3O4S and its molecular weight is 694.2 g/mol. The purity is usually 95%.
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Biological Activity

Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate, commonly referred to as T 98475, is a synthetic compound with significant biological activity primarily as a gonadotropin-releasing hormone (GnRH) receptor antagonist . This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

T 98475 has the molecular formula C37H37F2N3O4SC_{37}H_{37}F_2N_3O_4S and a molecular weight of approximately 657.77 g/mol. The compound features a thieno[2,3-b]pyridine core structure that is functionalized with various aromatic and aliphatic substituents, contributing to its unique properties.

PropertyValue
Molecular Formula C37H37F2N3O4S
Molecular Weight 657.77 g/mol
IC50 (GnRH receptor) ~0.2 μM

T 98475 acts as a potent antagonist of the GnRH receptor, inhibiting its signaling pathways. This activity is crucial in regulating reproductive hormones and has implications for treating hormone-dependent diseases such as prostate cancer and endometriosis. The compound's IC50 value of approximately 0.2 μM indicates its strong affinity for the GnRH receptor .

Antagonistic Effects on GnRH Receptor

The primary biological activity of T 98475 is its ability to block GnRH receptors. This action leads to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function. The inhibition of these hormones can be beneficial in conditions where hormone modulation is necessary.

Potential Therapeutic Applications

  • Hormone-Dependent Cancers : T 98475's antagonistic properties make it a candidate for treating cancers such as prostate cancer, where androgen levels play a significant role in tumor growth.
  • Endometriosis : By inhibiting GnRH signaling, T 98475 may help manage endometriosis symptoms by reducing estrogen production.
  • Fertility Treatments : The compound could potentially be used in fertility treatments where controlled modulation of reproductive hormones is required.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of T 98475 in various preclinical models:

  • Study on Prostate Cancer : In vitro assays demonstrated that T 98475 effectively reduced cell proliferation in prostate cancer cell lines by inhibiting GnRH receptor signaling. The study reported an IC50 value consistent with previous findings, reinforcing the compound's potential in oncology .
  • Endometriosis Model : In animal models of endometriosis, administration of T 98475 led to a significant reduction in lesion size and associated symptoms compared to controls. This suggests that GnRH antagonism can effectively manage endometriosis .

Properties

Molecular Formula

C37H38ClF2N3O4S

Molecular Weight

694.2 g/mol

IUPAC Name

propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C37H37F2N3O4S.ClH/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39;/h6-17,21-23H,18-20H2,1-5H3,(H,40,44);1H

InChI Key

CJTZJGWSEMBJED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5.Cl

Origin of Product

United States

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